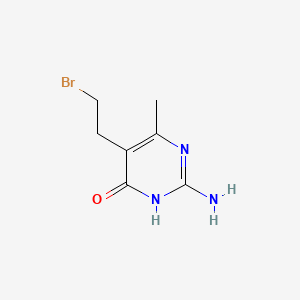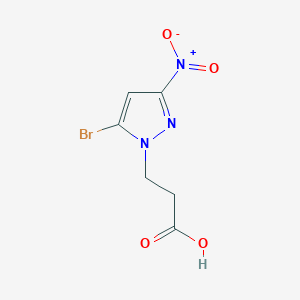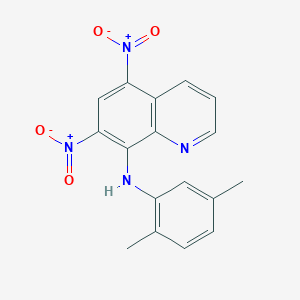
N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de cromeno. Los cromenos son conocidos por sus diversas actividades biológicas y se estudian ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida típicamente involucra la reacción del ácido 2-oxo-2H-cromeno-3-carboxílico con 2-cloroetilamina. La reacción se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. Las condiciones de reacción generalmente incluyen un solvente como diclorometano o dimetilformamida (DMF) y se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloroetil puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Oxidación y reducción: La porción cromeno puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación del compuesto.
Hidrólisis: El enlace amida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como DMF o dimetilsulfóxido (DMSO).
Oxidación y reducción: Se utilizan agentes oxidantes como el permanganato de potasio (KMnO4) o agentes reductores como el borohidruro de sodio (NaBH4).
Hidrólisis: La hidrólisis ácida se puede realizar usando ácido clorhídrico (HCl), mientras que la hidrólisis básica se puede lograr con hidróxido de sodio (NaOH).
Principales productos formados
Reacciones de sustitución: Los productos incluyen derivados de cromeno sustituidos con varios grupos funcionales que reemplazan el átomo de cloro.
Oxidación y reducción: Los productos incluyen formas oxidadas o reducidas de la porción cromeno.
Hidrólisis: Los productos incluyen ácido 2-oxo-2H-cromeno-3-carboxílico y 2-cloroetilamina.
Aplicaciones Científicas De Investigación
N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y otras enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida implica su interacción con los objetivos celulares, lo que lleva a varios efectos biológicos. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas y ADN, lo que resulta en la inhibición de procesos celulares clave. Esto puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas. Además, la porción cromeno puede interactuar con enzimas y receptores específicos, modulando su actividad y contribuyendo a los efectos terapéuticos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-Cloroethyl)-N-nitrosureas: Estos compuestos, como la carmustina y la lomustina, se utilizan en el tratamiento de tumores cerebrales y leucemia. Comparten el grupo cloroetil pero difieren en su estructura general y mecanismo de acción.
Derivados de cromeno: Otros derivados de cromeno, como las cumarinas y los flavonoides, exhiben diversas actividades biológicas y se estudian por sus posibles aplicaciones terapéuticas.
Singularidad
N-(2-Cloroethyl)-2-oxo-2H-cromeno-3-carboxamida es única debido a su combinación del grupo cloroetil y la porción cromeno. Esta combinación imparte una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C12H10ClNO3/c13-5-6-14-11(15)9-7-8-3-1-2-4-10(8)17-12(9)16/h1-4,7H,5-6H2,(H,14,15) |
Clave InChI |
BACZDTYEAAXMEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)


![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)



